molecular formula C23H20N2O7S B12166786 methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12166786
M. Wt: 468.5 g/mol
InChI Key: BLJDDWYCSKVISM-UHFFFAOYSA-N
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Description

Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials might include 5-methylfuran-2-carbaldehyde, 4-methoxybenzaldehyde, and various thiazole derivatives. The key steps could involve condensation reactions, cyclization, and esterification under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a diketone derivative, while reduction could produce a diol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might exhibit interesting biological activities due to its structural features. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups might impart desirable characteristics like increased stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. For instance, if it exhibits biological activity, it might interact with molecular targets such as enzymes or receptors, modulating specific pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolidine, thiazole, and furan derivatives with comparable structural features. Examples could be:

  • 2-(4-methoxyphenyl)-4,5-dioxopyrrolidine derivatives
  • Thiazole-5-carboxylate esters
  • Hydroxyfuran derivatives

Properties

Molecular Formula

C23H20N2O7S

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 2-[4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H20N2O7S/c1-11-5-10-15(32-11)18(26)16-17(13-6-8-14(30-3)9-7-13)25(21(28)19(16)27)23-24-12(2)20(33-23)22(29)31-4/h5-10,17,27H,1-4H3

InChI Key

BLJDDWYCSKVISM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=NC(=C(S4)C(=O)OC)C)O

Origin of Product

United States

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